(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE
Description
(3Z)-3-[(4-BROMOPHENYL)IMINO]-7-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromophenyl group, a chloro group, and an imino group attached to an indole core
Properties
IUPAC Name |
3-(4-bromophenyl)imino-7-chloro-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O/c15-8-4-6-9(7-5-8)17-13-10-2-1-3-11(16)12(10)18-14(13)19/h1-7H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQIRDMBVBIHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2=NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(4-BROMOPHENYL)IMINO]-7-CHLORO-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Imino Group: The imino group can be introduced by reacting the chloro-substituted indole with
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